molecular formula C11H17ClN2OS B1452774 N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride CAS No. 1185319-51-0

N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride

Cat. No. B1452774
M. Wt: 260.78 g/mol
InChI Key: GATPSUBQGPIYSL-UHFFFAOYSA-N
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Description

N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride, commonly referred to as NPT-HCl, is a derivative of piperidine and thiophene. It is a white crystalline solid that is soluble in water and ethanol and is used in various scientific research applications. NPT-HCl is a versatile compound that has been used in a wide range of scientific research studies, including those related to biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural characterization of related compounds, including those with piperidine and thiophene moieties, have been reported in several studies. For example, the synthesis of novel paracetamol derivatives involving piperidine as a reactant has been detailed, highlighting the versatility of piperidine-based compounds in chemical synthesis (Raj, 2020). The structural analysis of such compounds often involves single crystal XRD and DNA/BSA binding studies, indicating their potential in biomedical applications.

Biological Evaluation

  • Some studies have explored the antimicrobial properties of piperidine-related compounds, indicating their effectiveness against pathogenic bacteria and fungi. For instance, derivatives obtained from the reaction of piperidine with other agents have shown significant antimicrobial activities, with particular efficacy against Candida species (Mokhtari & Pourabdollah, 2013). Such findings suggest the potential of N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride in developing new antimicrobial agents.

Application in Material Science

  • The utility of compounds involving piperidine in the construction of novel chemical entities, such as pyrazole and thiazole derivatives, has been demonstrated. These compounds have potential applications in material science and as intermediates in organic synthesis (Khalil et al., 2017). The diverse reactivity and functionalization possibilities of such compounds open avenues for their use in various scientific and industrial applications.

Enzyme Inhibition Studies

  • Research on N-substituted acetamide derivatives has revealed their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting potential therapeutic applications in treating diseases related to enzyme dysfunction (Khalid et al., 2014). Such studies underscore the importance of structural variations in piperidine-based compounds for modulating biological activity.

Advanced Synthesis Techniques

  • Innovations in synthesis techniques, such as the use of nano magnetite as a catalyst for the one-pot synthesis of complex molecules involving piperidine, have been documented. These methods offer efficient and environmentally friendly approaches to chemical synthesis, highlighting the ongoing advancements in the field (Mokhtary & Torabi, 2017).

properties

IUPAC Name

N-piperidin-3-yl-2-thiophen-3-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS.ClH/c14-11(6-9-3-5-15-8-9)13-10-2-1-4-12-7-10;/h3,5,8,10,12H,1-2,4,6-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATPSUBQGPIYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)CC2=CSC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671618
Record name N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride

CAS RN

1185319-51-0
Record name N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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